2,4-Dichloro-5-(difluoromethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYYNNXWENNWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153733 | |
| Record name | Aniline, 2,4-dichloro-5-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122855-06-5 | |
| Record name | Aniline, 2,4-dichloro-5-(difluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122855065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 2,4-dichloro-5-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4 Dichloro 5 Difluoromethoxy Aniline
Retrosynthetic Analysis and Identification of Precursor Molecules
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comyoutube.com For 2,4-Dichloro-5-(difluoromethoxy)aniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-oxygen bond of the ether.
A logical retrosynthetic approach suggests the following key transformations:
C-N Bond Formation: The aniline group is most commonly introduced by the reduction of a nitro group (-NO₂). This is a reliable and widely used transformation in organic synthesis. ias.ac.in This points to 2,4-dichloro-1-(difluoromethoxy)-5-nitrobenzene as an immediate precursor. This step is a Functional Group Interconversion (FGI).
C-Cl Bond Formation: The two chlorine atoms can be introduced via electrophilic aromatic substitution on a suitably activated benzene (B151609) ring. The directing effects of the existing substituents are crucial for achieving the desired 2,4-dichloro pattern.
C-O Bond Formation: The difluoromethoxy (-OCHF₂) group is typically installed by reacting a phenol (B47542) with a difluorocarbene source. rsc.org This suggests that a dichlorinated nitrophenol, specifically 2,4-dichloro-5-nitrophenol (B104017), could be a key intermediate.
Based on this analysis, a plausible forward synthesis would commence from a substituted phenol, proceed through nitration, chlorination, difluoromethoxylation, and conclude with the reduction of the nitro group.
Key Precursor Molecules Identified:
2,4-dichloro-1-(difluoromethoxy)-5-nitrobenzene
2,4-dichloro-5-nitrophenol
4-Chloro-3-nitrophenol
4-(Difluoromethoxy)nitrobenzene
Classical Synthetic Routes to the Core Structure
Classical synthetic routes rely on well-established, sequential reactions to build the target molecule from simple precursors.
Strategies for Selective Aromatic Halogenation
The introduction of two chlorine atoms at specific positions on the aromatic ring is a critical step. The regioselectivity is governed by the electronic properties of the substituents already present on the ring.
Starting from a precursor like 4-(difluoromethoxy)aniline (B1299965), direct chlorination can be challenging to control. However, related syntheses have demonstrated the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline using reagents like hydrogen chloride (HCl) and hydrogen peroxide (H₂O₂). acs.org For the target molecule, achieving the 2,4-dichloro substitution would require a different starting point or a multi-step halogenation strategy.
A more controlled approach involves the chlorination of a phenol or nitrobenzene (B124822) derivative where the directing effects of the hydroxyl/nitro and difluoromethoxy groups can be exploited. Electrophilic chlorinating agents are commonly used for this purpose.
| Reagent | Description | Selectivity |
| Sulfuryl chloride (SO₂Cl₂) | A strong electrophilic chlorinating agent. | Can be used for the chlorination of phenols and anilines. |
| N-Chlorosuccinimide (NCS) | A milder source of electrophilic chlorine. | Often used for selective chlorination of activated aromatic rings. nih.govresearchgate.net |
| Chlorine (Cl₂) | Gaseous chlorine, often used with a Lewis acid catalyst. | Highly reactive, can lead to over-halogenation if not controlled. |
The specific choice of reagent and reaction conditions is crucial to prevent the formation of unwanted isomers and ensure high yields of the desired 2,4-dichloro product.
Methods for Amine Functionality Introduction (e.g., Nitro Reduction)
The final step in many synthetic routes to aromatic amines is the reduction of a corresponding nitro compound. This is a highly efficient and reliable transformation. youtube.com A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule that must remain intact. wikipedia.orgnih.gov
For the reduction of 2,4-dichloro-1-(difluoromethoxy)-5-nitrobenzene to the target aniline, several methods are applicable:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. It is a clean and efficient method. wikipedia.org
Metal-Acid Systems: Classic methods like the Béchamp reduction use iron filings in the presence of an acid such as hydrochloric or acetic acid. researchgate.net This is a cost-effective method widely used in industrial processes. youtube.com
Other Reducing Agents: Tin(II) chloride (SnCl₂) in an acidic medium is another common laboratory-scale reagent for this conversion. youtube.com Sodium hydrosulfite can also be used for the selective reduction of nitro groups. wikipedia.org
| Method | Reagents | Typical Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol (B145695) solvent, room temp to 50°C | High yield, clean reaction, easy product isolation. youtube.com |
| Béchamp Reduction | Fe, HCl or CH₃COOH | Refluxing aqueous or alcoholic solvent | Cost-effective, suitable for large-scale synthesis. researchgate.net |
| Stannous Chloride | SnCl₂, HCl | Ethanol solvent, reflux | Mild conditions, good for laboratory scale. youtube.com |
Techniques for the Introduction of the Difluoromethoxy Moiety
The difluoromethoxy (-OCHF₂) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and ability to act as a bioisostere for other groups. rsc.org Its introduction is a key step in the synthesis of this compound.
The most common method for forming an aryl difluoromethyl ether is the O-difluoromethylation of a corresponding phenol. rsc.org This typically involves reacting the phenol with a source of difluorocarbene (:CF₂) under basic conditions. The key intermediate for this step would be 2,4-dichloro-5-nitrophenol.
A patented method for a similar compound, 4-(difluoromethoxy)aniline, starts from 4-nitrophenol, which is first reacted with a base and then with monochlorodifluoromethane (CHClF₂) to generate 4-(difluoromethoxy)nitrobenzene. google.com This nitro intermediate is then reduced to the aniline. google.com This strategy can be adapted for the synthesis of the target molecule.
| Reagent | Description | Conditions |
| Chlorodifluoromethane (B1668795) (CHClF₂) | A common and inexpensive source of difluorocarbene. | Requires a strong base (e.g., NaOH, KOH) and often phase-transfer catalysts in a solvent like dioxane or DMF. google.com |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | A solid reagent that generates difluorocarbene upon heating. | Typically heated in a polar aprotic solvent like DMF or NMP. |
| Diethyl (bromodifluoromethyl)phosphonate | A Ruppert-Prakash type reagent. | Used under milder conditions, often with a base like K₂CO₃. |
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods. Catalytic approaches, particularly those using transition metals, are at the forefront of these efforts.
Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Coupling Reactions)
While classical methods are effective, advanced strategies using palladium catalysis could offer alternative routes to this compound. acs.orgrsc.org These methods often involve C-N bond formation through cross-coupling reactions.
One potential advanced strategy is the Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. To synthesize the target molecule, this could involve:
Reacting 1,2,4-trichloro-5-(difluoromethoxy)benzene (B1403865) with an ammonia (B1221849) surrogate. The challenge here would be achieving selective amination at the C1 position over the other two chlorine-substituted positions.
While direct C-H amination of anilines is still a developing field, palladium-catalyzed ortho C-H arylation of unprotected anilines has been demonstrated, showcasing the potential for direct functionalization without the need for protecting groups. nih.govresearchgate.net Although not directly applicable to this synthesis, it highlights the ongoing development of advanced catalytic methods for aniline synthesis. acs.org
| Reaction Name | Reactants | Catalyst System | Potential Application |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, SPhos) | Coupling of 1,2,4-trichloro-5-(difluoromethoxy)benzene with an ammonia source. |
| Catellani Reaction | Aryl Halide + Norbornene + Alkyl Halide | Pd/Norbornene cooperative catalysis | Could potentially be used to construct a highly functionalized aniline precursor. researchgate.net |
These advanced methods, while potentially more complex to optimize, can offer advantages in terms of step economy and functional group tolerance compared to traditional multi-step syntheses.
Green Chemistry Principles Applied to Synthetic Routes
The synthesis of this compound is increasingly being evaluated through the lens of green chemistry to mitigate environmental impact and enhance safety and efficiency. nih.govrsc.org Traditional synthetic routes often involve hazardous reagents and solvents, generating significant chemical waste. researchgate.net Modern approaches focus on applying the twelve principles of green chemistry, including atom economy, use of safer solvents, and catalytic reagents. nih.gov
One key area of improvement is the reduction of hazardous substances. For instance, a greener approach to the chlorination of a precursor like 4-(difluoromethoxy)aniline could involve replacing traditional chlorinating agents with a system like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl), where water is the primary byproduct. acs.org This method avoids the use of harsher chemicals and aligns with the principle of designing less hazardous chemical syntheses. nih.gov
Another principle, the use of catalytic reagents over stoichiometric ones, is also being explored. nih.gov Catalytic processes reduce waste because the catalyst can be used in small amounts and recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to waste streams. wiley-vch.de For the reduction of a nitro-group intermediate to the final aniline product, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a greener alternative to metal-acid reductions (e.g., Fe/HCl) which generate large amounts of iron sludge.
The choice of solvent is also a critical factor. scielo.br Efforts are being made to replace volatile and hazardous organic solvents like dichloromethane (B109758) or benzene with more environmentally benign options such as acetonitrile (B52724) or even water, where feasible. scielo.br
Below is a comparative table illustrating the application of green chemistry principles to a hypothetical synthetic step.
Table 1: Comparison of Traditional vs. Green Chemistry Approach for Nitro Group Reduction
| Parameter | Traditional Method (e.g., Fe/HCl Reduction) | Green Chemistry Approach (Catalytic Hydrogenation) |
| Reagent | Iron (Fe) powder, Hydrochloric acid (HCl) | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) catalyst |
| Atom Economy | Low; generates significant iron salt waste. | High; the only theoretical byproduct is water. |
| Solvent | Often requires organic solvents. | Can be performed in greener solvents like ethanol or methanol. |
| Waste Generation | High volume of iron sludge and acidic wastewater. | Minimal; catalyst can be filtered and potentially reused. |
| Safety | Exothermic reaction, handling of strong acids. | Requires handling of flammable hydrogen gas. |
Flow Chemistry and Continuous Processing Techniques in Scale-Up Synthesis
Flow chemistry, or continuous processing, is gaining significant traction for the scale-up synthesis of pharmaceutical intermediates like this compound. d-nb.infoalmacgroup.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation. almacgroup.comflowchemistrysociety.com
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. almacgroup.com The small internal volume of these reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control is particularly beneficial for highly exothermic or hazardous reactions that are difficult to manage on a large scale in batch reactors. almacgroup.com For example, a nitration or a high-pressure hydrogenation step in the synthesis of an aniline derivative can be performed more safely and efficiently in a continuous flow system. almacgroup.comresearchgate.net
The enhanced heat transfer in microreactors prevents the formation of hot spots, which can lead to side reactions and impurity formation, thus improving product quality and yield. almacgroup.com Furthermore, the integration of real-time monitoring and control systems allows for immediate adjustments to the process, ensuring consistent product quality. nih.gov
The transition from laboratory-scale batch synthesis to industrial-scale continuous manufacturing can significantly reduce the physical footprint of the production facility and shorten development timelines. d-nb.info
Table 2: Advantages of Flow Chemistry in Key Synthetic Steps
| Synthetic Step | Batch Processing Challenges | Flow Chemistry Advantages |
| Nitration | Highly exothermic, risk of runaway reaction, formation of byproducts. | Superior temperature control, enhanced safety, higher selectivity. almacgroup.com |
| Hydrogenation | Handling of flammable H₂ gas at high pressure in large volumes. | Smaller reaction volumes under pressure, improved gas-liquid mixing, safer operation. researchgate.net |
| Halogenation | Difficult to control selectivity, potential for over-halogenation. | Precise control of stoichiometry and residence time, leading to better product profiles. |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is a critical aspect of synthesizing this compound to maximize yield, minimize impurities, and ensure economic viability. researchgate.netgoogle.com This process involves systematically varying parameters such as temperature, pressure, catalyst loading, reagent concentration, and reaction time. scielo.brresearchgate.net
For a key synthetic transformation, such as a palladium-catalyzed coupling reaction to build the aniline precursor, a Design of Experiments (DoE) approach can be employed. This statistical method allows for the simultaneous investigation of multiple variables to identify the optimal conditions efficiently. researchgate.net
For instance, in the reduction of a nitroaromatic precursor, variables could include the type of catalyst (e.g., Pd/C, PtO₂), catalyst loading, hydrogen pressure, and temperature. google.com Research might show that a moderate temperature and pressure are sufficient to achieve a high yield without causing degradation of the difluoromethoxy group. researchgate.net Increasing the temperature beyond a certain point might not increase the yield and could lead to the formation of undesired byproducts. google.com
Yield enhancement also involves controlling the purity of starting materials and intermediates, as impurities can interfere with subsequent steps. google.com The choice of solvent can also play a crucial role, affecting both reaction rate and selectivity. scielo.br
Table 3: Hypothetical Optimization of a Nitro Reduction Step
| Entry | Catalyst Loading (mol%) | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 1.0 | 40 | 85 |
| 2 | 1.0 | 1.0 | 60 | 96 |
| 3 | 1.0 | 1.0 | 80 | 95 (byproduct formation observed) |
| 4 | 0.5 | 1.0 | 60 | 92 |
| 5 | 1.0 | 0.5 | 60 | 88 |
| 6 | 1.0 | 2.0 | 60 | 97 |
Based on these hypothetical findings, the optimal conditions would be a catalyst loading of 1.0 mol%, a hydrogen pressure of 2.0 MPa, and a temperature of 60°C to achieve the highest yield. researchgate.net
Purification and Isolation Methodologies for Synthetic Intermediates
The purification and isolation of intermediates are essential for the successful synthesis of high-purity this compound. google.com The choice of purification method depends on the physical and chemical properties of the intermediate and the impurities present. Common techniques include crystallization, distillation, chromatography, and liquid-liquid extraction.
Crystallization is a powerful technique for purifying solid intermediates. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution. The selection of an appropriate solvent system is critical for achieving high purity and recovery.
Distillation , particularly vacuum distillation, is used to purify liquid intermediates with different boiling points. google.com This method is effective for separating the desired product from non-volatile impurities or solvents.
Column Chromatography is a versatile technique used for separating complex mixtures. While highly effective, it is often more expensive and time-consuming, making it more suitable for laboratory-scale synthesis or for removing particularly challenging impurities.
Liquid-Liquid Extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.com This is often used during the work-up of a reaction to remove inorganic salts or water-soluble byproducts.
Table 4: Purification Methods for Synthetic Intermediates
| Intermediate Type | Common Impurities | Primary Purification Method | Secondary Method |
| Substituted Nitrobenzene (Solid) | Isomers, unreacted starting material | Recrystallization | Column Chromatography |
| Substituted Acetanilide (Solid) | Hydrolysis products, inorganic salts | Washing, Recrystallization | Extraction |
| Crude Aniline Product (Liquid/Oil) | Unreduced nitro compound, catalyst residues | Vacuum Distillation | Filtration, Extraction google.com |
Chemical Reactivity and Transformation Studies of 2,4 Dichloro 5 Difluoromethoxy Aniline
Electrophilic Aromatic Substitution Reactions of the Substituted Phenyl Ring
The phenyl ring of 2,4-dichloro-5-(difluoromethoxy)aniline is subject to electrophilic aromatic substitution (S_EAr), a fundamental reaction class for aromatic compounds. The outcome of such reactions is governed by the directing and activating or deactivating effects of the existing substituents. wikipedia.org
Amino Group (-NH₂): The primary amine is a powerful activating group and a strong ortho-, para- director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. wikipedia.org This significantly increases the electron density at the positions ortho and para to the amine.
Chlorine Atoms (-Cl): The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para- directors because their lone pairs can participate in resonance, stabilizing the cationic intermediate (sigma complex) formed during the attack at these positions. minia.edu.eg
Difluoromethoxy Group (-OCHF₂): This group is also deactivating due to the strong inductive effect of the fluorine atoms. Like other alkoxy groups, it is an ortho-, para- director.
In this compound, the only available position for substitution is C6. The directing effects of the substituents are as follows:
The amino group at C1 directs ortho and para (C2, C4, C6).
The chloro group at C2 directs ortho and para (C1, C3, C5).
The chloro group at C4 directs ortho and para (C3, C5).
The difluoromethoxy group at C5 directs ortho and para (C2, C4, C6).
The position C6 is ortho to the strongly activating amino group and para to the difluoromethoxy group. This alignment of directing effects makes C6 the most probable site for electrophilic attack. Research on similar structures, such as the bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) using HCl and H₂O₂, demonstrates the feasibility of electrophilic substitution on rings containing the difluoromethoxy group. acs.org Similarly, nitration of related chloro-difluoromethoxy-fluorobenzene compounds has been successfully carried out, further supporting the potential for S_EAr reactions on this scaffold. google.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Product |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2,4-Dichloro-5-(difluoromethoxy)-6-nitroaniline |
| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | 6-Bromo-2,4-dichloro-5-(difluoromethoxy)aniline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Amino-3,5-dichloro-4-(difluoromethoxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | 1-(2-Amino-3,5-dichloro-4-(difluoromethoxy)phenyl)ethan-1-one |
Note: Friedel-Crafts reactions may be complicated by the interaction of the Lewis acid catalyst with the basic amino group.
Nucleophilic Reactions Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. ucalgary.ca This functionality is a key site for building more complex molecules. Common reactions include acylation, sulfonylation, and alkylation.
Acylation: The amine can react with acyl chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-(2,4-dichloro-5-(difluoromethoxy)phenyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of a sulfonamide.
Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).
The nucleophilic character of the amine is central to its use as a building block in the synthesis of agrochemicals and pharmaceuticals. For instance, a related compound, 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649), undergoes a palladium-catalyzed N-arylation reaction with a pyrazinone derivative in the synthesis of a Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonist. acs.org
Table 2: Common Nucleophilic Reactions of the Amine Group
| Reaction Type | Electrophile | Reagent Example | Product Functional Group |
|---|---|---|---|
| Acylation | Acyl Halide | Acetyl chloride | Amide |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |
| Diazotization | Nitrosonium ion | NaNO₂, HCl | Diazonium Salt |
Transformations and Stability Considerations of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group is a key structural motif used in medicinal chemistry and agrochemical design. Its inclusion often enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule. nih.gov
The -OCHF₂ group is generally considered to be chemically robust and stable under a wide range of reaction conditions, including those typically used for modifying the amine or the aromatic ring. The carbon-fluorine bond is exceptionally strong, making the group resistant to cleavage.
Acidic and Basic Stability: The difluoromethoxy group is stable to both moderate acidic and basic conditions. Harsh conditions, such as prolonged heating with strong acids or bases, would be required to induce hydrolysis, which would likely proceed via initial protonation of the ether oxygen followed by nucleophilic attack, or direct nucleophilic attack under basic conditions.
Thermal Stability: The group exhibits high thermal stability.
Reductive and Oxidative Stability: It is also stable to most common oxidizing and reducing agents that are selective for other functional groups in the molecule.
The synthesis of difluoromethyl ethers often involves the reaction of an oxygen nucleophile with a difluorocarbene source. nih.govbeilstein-journals.org The stability of the pre-formed group on the aniline (B41778) ring is a critical feature, allowing for diverse chemical modifications at other positions without its degradation.
Cross-Coupling and Other Metal-Mediated Reactions for Further Functionalization
The presence of two chlorine atoms on the aromatic ring provides handles for metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.
Suzuki-Miyaura Coupling: The aryl chloride positions can potentially react with boronic acids or their esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This would allow for the introduction of various alkyl, alkenyl, or aryl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to couple the aryl chloride positions with amines to form new C-N bonds, or to further functionalize the existing primary amine with an aryl or heteroaryl group. The synthesis of BMS-665053 from 2,6-dichloro-4-(difluoromethoxy)aniline is a prime example of this type of transformation. acs.org
Heck and Sonogashira Couplings: These reactions could potentially be used to introduce alkenyl and alkynyl groups, respectively, at the chloride positions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require specialized catalyst systems.
The differential reactivity of the two chlorine atoms (C2 and C4) could potentially allow for selective or sequential functionalization under carefully controlled conditions, although this would depend on the specific steric and electronic environment created by the other substituents.
Oxidation and Reduction Pathways of the Compound
The oxidation and reduction of this compound primarily involve the amino group and the aromatic ring.
Oxidation: The primary amine is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to various functional groups:
Nitroso group (-NO): Using reagents like Caro's acid (H₂SO₅).
Nitro group (-NO₂): Using stronger oxidizing agents such as trifluoroperacetic acid.
Azoxy/Azo compounds: Formed via condensation of intermediate oxidation products. The aromatic ring itself is generally resistant to oxidation except under very harsh conditions that would lead to its decomposition.
Reduction:
Aromatic Ring: The benzene (B151609) ring can be reduced to a cyclohexyl ring via catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst) under high pressure and temperature. The chloro and difluoromethoxy groups are generally stable to these conditions.
Dehalogenation: Catalytic hydrogenation in the presence of a palladium catalyst and a base (e.g., Pd/C with triethylamine) can lead to reductive dehalogenation, replacing the chlorine atoms with hydrogen. This process is often observed during the reduction of nitro groups on halogenated rings. google.com For example, the catalytic reduction of 2,4-difluoro-5-chloronitrobenzene to 2,4-difluoroaniline (B146603) involves both reduction of the nitro group and displacement of the chlorine substituent. google.com
Mechanistic Elucidation of Key Chemical Transformations
Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the electrophile (E⁺) attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The formation of this intermediate is typically the rate-determining step. minia.edu.eg In the second step, a base (often the solvent or the counter-ion of the electrophile) removes a proton from the sp³-hybridized carbon atom, restoring the aromaticity of the ring and yielding the substitution product. libretexts.org
Nucleophilic Acyl Substitution (at the Amine): In reactions like acylation, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses by expelling the chloride leaving group. A final deprotonation step by a base yields the neutral amide product.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): These reactions follow a catalytic cycle involving the palladium center. The general cycle consists of three main steps:
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the aryl-chlorine bond, forming an arylpalladium(II) complex.
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, and a base removes a proton to form a palladium-amido complex.
Reductive Elimination: The two organic groups (aryl and amido) are eliminated from the palladium center, forming the new C-N bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Spectroscopic and Advanced Structural Elucidation Methodologies for 2,4 Dichloro 5 Difluoromethoxy Aniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR: The ¹H NMR spectrum of 2,4-Dichloro-5-(difluoromethoxy)aniline is expected to display distinct signals corresponding to the amine, aromatic, and difluoromethoxy protons.
Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The proton at position C6, being ortho to the electron-donating amino group, would likely appear more upfield compared to the proton at position C3.
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears between δ 3.5-4.5 ppm.
Difluoromethoxy Proton (-OCF₂H): This proton will exhibit a characteristic triplet signal due to coupling with the two adjacent fluorine atoms (²JHF). This signal is expected to be significantly downfield, likely in the range of δ 6.5-7.5 ppm, a region that may overlap with the aromatic signals. rsc.org
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). libretexts.org The carbons directly attached to electronegative atoms (C1-N, C2-Cl, C4-Cl, C5-O) will have their chemical shifts significantly influenced. Specifically, the carbon attached to the amino group (C1) would be shielded, while the carbons bonded to chlorine (C2, C4) and oxygen (C5) would be deshielded. mdpi.com
Difluoromethoxy Carbon (-OCF₂H): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This signal is expected in the range of δ 115-125 ppm. researchgate.netnuph.edu.ua
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity | |
| -NH₂ | ~3.5-4.5 | br s |
| H-3 | ~7.0-7.3 | s |
| H-6 | ~6.7-7.0 | s |
| -OCF₂H | ~6.5-7.5 | t |
| C1 | - | - |
| C2 | - | - |
| C3 | - | - |
| C4 | - | - |
| C5 | - | - |
| C6 | - | - |
| -OC F₂H | - | - |
Note: Data are predicted based on analogous structures and established substituent effects. 's' denotes singlet, 't' denotes triplet, 'd' denotes doublet, 'q' denotes quaternary, 'br s' denotes broad singlet.
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. biophysics.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms of the -OCF₂H group. This signal would appear as a doublet due to coupling with the single geminal proton (²JFH). The chemical shift for difluoromethoxy groups typically falls within the range of δ -90 to -95 ppm relative to a standard like CFCl₃. rsc.org
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): While there are no vicinal protons on the aromatic ring to show correlations, this technique would confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals for H3 and H6 to C3 and C6, respectively, and the -OCF₂H proton to its carbon.
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups.
N-H Stretching: The primary amine group (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. chemicalbook.com
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-O-C Stretching: The ether linkage in the difluoromethoxy group would produce strong asymmetric stretching bands around 1200-1250 cm⁻¹.
C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands, typically in the 1000-1150 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, usually between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it particularly useful for analyzing the substituted benzene (B151609) core. researchgate.netresearchgate.net The symmetric vibrations of the C-Cl bonds would also be Raman active.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1250 | IR |
| C-F Stretch | 1000 - 1150 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₅Cl₂F₂NO), the calculated exact mass is approximately 226.97 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) cluster would be a key diagnostic feature. Due to the presence of two chlorine atoms, this cluster would exhibit a characteristic isotopic pattern with peaks at m/z values corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes (e.g., [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙) in an approximate intensity ratio of 9:6:1. spectrabase.commassbank.eu
Common fragmentation pathways would likely involve:
Loss of a chlorine atom to form an [M-Cl]⁺ ion.
Cleavage of the difluoromethoxy group, potentially through the loss of the ·CHF₂ radical, leading to a phenoxy cation.
Fragmentation of the ether bond, leading to other characteristic ions.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
As of now, the crystal structure of this compound has not been reported in public crystallographic databases. However, if suitable crystals were obtained, single-crystal X-ray diffraction would provide the most definitive structural information.
This technique would allow for:
Unambiguous Confirmation: Absolute confirmation of the connectivity and the 1,2,4,5-substitution pattern on the aniline (B41778) ring.
Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.
Intermolecular Interactions: Detailed insight into the crystal packing and the nature of non-covalent interactions. This would include identifying potential hydrogen bonds, where the amine group (-NH₂) could act as a donor to the oxygen or fluorine atoms of a neighboring molecule. Other possible interactions include dipole-dipole forces and π-π stacking between the aromatic rings. The difluoromethyl group itself can act as a "lipophilic hydrogen bond donor," potentially forming weak C-H···X interactions. acs.org
Based on a comprehensive search of available scientific literature and public data, there is a notable lack of specific, detailed research findings and established data tables for the chromatographic-spectroscopic analysis of the compound this compound. While the analytical techniques discussed are standard for compounds of this type, specific methodologies and results for this particular molecule are not publicly documented.
Therefore, it is not possible to provide an article with the requested detailed research findings and interactive data tables without resorting to speculation, which would compromise scientific accuracy. Methodologies for closely related compounds, such as other substituted anilines, are well-documented, but a direct and detailed application to this compound is not available in the searched sources.
For a scientifically accurate and detailed analysis as requested, proprietary analytical development data from a manufacturer or a dedicated research study on this specific compound would be required. As this information is not accessible, the generation of the requested article with the specified level of detail and data cannot be fulfilled at this time.
Computational and Theoretical Chemistry Investigations of 2,4 Dichloro 5 Difluoromethoxy Aniline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to characterizing the molecular and electronic properties of 2,4-dichloro-5-(difluoromethoxy)aniline. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules. scispace.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to perform geometry optimization. scispace.com This process finds the lowest energy arrangement of atoms, which corresponds to the molecule's most stable structure.
Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scispace.comkashanu.ac.ir
Table 1: Illustrative Molecular Properties of an Aniline (B41778) Derivative Calculated via DFT
| Property | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. scispace.comkashanu.ac.ir | 5.3 eV |
| Dipole Moment (μ) | A measure of the net molecular polarity. | 2.8 Debye |
| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule. | 1.1 eV |
| Ionization Potential (IP) | Energy required to remove an electron from a neutral molecule. | 6.4 eV |
Note: The values in this table are representative examples based on typical DFT calculations for similar halogenated and ether-substituted anilines and are for illustrative purposes only.
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. While often more computationally demanding than DFT, they can provide highly accurate molecular parameters. nih.gov These methods are valuable for obtaining benchmark geometric data, such as bond lengths and angles.
Theoretical calculations using both DFT and ab initio methods can yield geometric parameters that are typically in good agreement with experimental data from techniques like X-ray crystallography. nih.gov This correlation between theoretical and experimental results serves to validate the computational models used.
Table 2: Comparison of Theoretical and Hypothetical Experimental Geometrical Parameters
| Parameter | DFT (B3LYP) Calculation | Ab Initio (HF) Calculation | Hypothetical Experimental |
| C-N Bond Length (Å) | 1.395 | 1.390 | 1.398 |
| C-Cl Bond Length (Å) | 1.745 | 1.740 | 1.748 |
| C-O-C Bond Angle (°) | 118.5 | 119.0 | 118.2 |
| N-H Bond Length (Å) | 1.015 | 1.010 | 1.012 |
Note: The values presented are illustrative and represent typical outcomes for similar molecular structures.
Conformational Analysis and Energy Landscape Mapping
The presence of the flexible difluoromethoxy group (–OCHF₂) necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the molecule. Computational methods are used to map the potential energy surface by systematically rotating the dihedral angles associated with the C-O and O-C bonds.
This analysis reveals various conformers (rotational isomers) and their relative energies. soton.ac.uk The structure corresponding to the global energy minimum is the most stable and, therefore, the most populated conformer under equilibrium conditions. soton.ac.ukbeilstein-journals.org Understanding the energy landscape is crucial as the molecular conformation can significantly influence its biological activity and physical properties. Studies on similar fluorinated compounds show that even subtle changes in structure can lead to a preference for specific conformations. beilstein-journals.org
Prediction of Reactivity Descriptors and Analysis of Reaction Pathways
The energies of the HOMO and LUMO calculated via DFT are used to determine a suite of global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net
Key reactivity descriptors include:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. researchgate.net
Chemical Softness (S): S = 1 / η. This is the reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. This measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the electron-accepting capability of a molecule. researchgate.net
These descriptors are invaluable for predicting how this compound will behave in chemical reactions. Furthermore, computational methods can model entire reaction pathways, for instance, in nucleophilic substitution reactions. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics, providing a deep understanding of the reaction mechanism. mdpi.com
Table 3: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula Based on HOMO/LUMO Energies | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; stability. |
| Chemical Softness (S) | 1 / η | Propensity to react; inverse of hardness. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | "Escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering upon accepting electrons. |
Intermolecular Interaction Studies (e.g., Hydrogen and Halogen Bonding in Molecular Aggregates)
The structure of this compound contains several functional groups capable of participating in non-covalent interactions. The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors. nih.govescholarship.orgnih.gov
Additionally, the chlorine atoms can participate in halogen bonding, a directional interaction where the chlorine acts as an electrophilic region (the σ-hole) that can interact with a nucleophile. escholarship.orgnih.gov Computational studies can model dimers or larger molecular clusters to investigate the geometry and energetics of these intermolecular forces. Such analyses help in understanding the crystal packing in the solid state and the behavior of the compound in solution. Studies on related anilinoquinazolines have demonstrated the utility of DFT in characterizing weak intramolecular N-H···F hydrogen bonds. escholarship.orgnih.gov
Table 4: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor Group/Atom | Acceptor Atom | Description |
| Hydrogen Bonding | Amine (N-H) | O, F, N | A strong dipole-dipole interaction crucial for molecular recognition and crystal packing. |
| Halogen Bonding | Chlorine (C-Cl) | O, N | A directional interaction involving the electropositive σ-hole on the halogen atom. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | An interaction between the electron clouds of adjacent aromatic rings, contributing to crystal stability. nih.gov |
| C-H···O/F Bonding | Aromatic/Alkyl (C-H) | O, F | Weak hydrogen bonds that can play a role in determining molecular conformation and packing. |
Theoretical Prediction of Spectroscopic Parameters for Experimental Validation
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structural validation.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. This allows for the confident assignment of observed spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (¹H, ¹³C, ¹⁹F) can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical prediction of NMR spectra is a powerful tool for confirming molecular structure and assigning signals in complex experimental spectra. The presence of fluorine allows for the prediction of ¹⁹F NMR parameters, which are highly sensitive to the local electronic environment.
Table 5: Illustrative Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency | Assignment Description |
| N-H Stretch | 3450, 3360 | 3445, 3355 | Asymmetric & Symmetric stretching |
| Aromatic C-H Stretch | 3080 | 3075 | Stretching of C-H bonds on the ring |
| C=C Aromatic Stretch | 1610, 1580 | 1605, 1575 | Phenyl ring skeletal vibrations |
| C-O-C Stretch | 1250 | 1245 | Asymmetric stretching of ether |
| C-F Stretch | 1100, 1050 | 1095, 1048 | Stretching of C-F bonds |
| C-Cl Stretch | 780 | 775 | Stretching of C-Cl bonds |
Note: Frequencies are illustrative and typical for the assigned functional groups.
Role As a Versatile Synthetic Intermediate and Precursor
Precursor for the Synthesis of Complex Organic Frameworks
While specific examples of 2,4-dichloro-5-(difluoromethoxy)aniline being used as a precursor for complex organic frameworks are not extensively documented, its structural features suggest its potential in this area. Organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are constructed from organic building blocks that are linked together to form extended, often porous, structures. The aniline (B41778) functional group can be readily transformed into other functionalities, such as halides or boronic acids, which are commonly used in the construction of these frameworks.
For instance, a closely related isomer, 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649), has been utilized in the synthesis of a complex pharmaceutical agent. Specifically, it serves as a key intermediate in the preparation of (S)-5-chloro-1-(1-cyclopropylethyl)-3-((2,6-dichloro-4-(difluoromethoxy)phenyl)amino)pyrazin-2(1H)-one, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. nih.gov This synthesis highlights the role of the substituted aniline as a foundational piece in the assembly of a larger, more intricate molecular structure.
The synthesis of such complex molecules underscores the potential of dichlorinated difluoromethoxy anilines to serve as precursors for elaborate organic frameworks. The presence of multiple reaction sites on the aniline ring allows for stepwise functionalization, leading to the creation of highly tailored molecular systems.
Building Block in the Preparation of Functionalized Heterocyclic Systems
The utility of aniline derivatives as building blocks for heterocyclic systems is a cornerstone of synthetic organic chemistry. The amino group provides a nucleophilic handle for a variety of cyclization reactions. In the case of this compound, the electronic properties of the ring, influenced by the chlorine and difluoromethoxy substituents, would modulate its reactivity in such transformations.
The aforementioned synthesis of the CRF-1 receptor antagonist provides a concrete example of a related compound, 2,6-dichloro-4-(difluoromethoxy)aniline, being employed as a building block for a functionalized heterocyclic system. nih.gov In this multi-step synthesis, the aniline derivative is coupled with a substituted pyrazinone core to form the final active pharmaceutical ingredient. This coupling reaction, typically a palladium-catalyzed process, demonstrates how the aniline moiety can be incorporated into a heterocyclic framework.
The general reactivity of anilines in the synthesis of heterocycles is well-established and includes reactions such as:
Skraup synthesis for the preparation of quinolines.
Doebner-von Miller reaction for quinoline (B57606) synthesis.
Fischer indole (B1671886) synthesis for the formation of indoles.
Paal-Knorr synthesis for the creation of pyrroles.
Intermediate in the Design and Preparation of Specialized Organic Materials
The unique combination of halogen and fluorine-containing substituents in this compound makes it an interesting candidate as an intermediate for specialized organic materials. The presence of fluorine can impart desirable properties such as thermal stability, metabolic resistance, and altered electronic characteristics.
The development of the CRF-1 receptor antagonist from its aniline precursor is a prime example of how such a compound can be an intermediate in the creation of a specialized organic material with specific biological activity. nih.gov The final product is a highly specialized molecule designed to interact with a specific biological target.
The journey from a simple aniline derivative to a complex pharmaceutical agent illustrates the importance of such intermediates in the design and preparation of materials with tailored functions. The synthetic handles on the aniline allow for the strategic addition of other chemical moieties, ultimately leading to a molecule with the desired properties.
Applications in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. Anilines are frequently used as one of the components in MCRs.
A notable example of an MCR involving anilines is the copper-mediated synthesis of α-aminoamide derivatives. nih.gov In this reaction, an amine, an aldehyde, and a source of difluorocarbene (such as BrCF2CO2K) are combined to generate a multifunctional product. The reaction is proposed to proceed through the formation of a copper difluorocarbene, which then reacts with the amine and the imine formed in situ from the aldehyde and another equivalent of the amine.
While a wide range of substituted anilines have been shown to be effective in this transformation, the specific use of this compound has not been reported. However, the reaction tolerates various electron-withdrawing and electron-donating groups on the aniline ring, suggesting that this compound could potentially be a suitable substrate. nih.gov The successful application of this compound in such an MCR would provide a direct route to complex α-aminoamides bearing the unique 2,4-dichloro-5-(difluoromethoxy)phenyl moiety.
Below is a table summarizing the types of multicomponent reactions where aniline derivatives are commonly employed.
| Multicomponent Reaction | Typical Reactants | Resulting Heterocycle/Product |
| Ugi Reaction | Aniline, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Strecker Synthesis | Aniline, Aldehyde, Cyanide Source | α-Amino Nitrile |
| Hantzsch Dihydropyridine Synthesis | Aniline (as ammonia (B1221849) source), Aldehyde, β-Ketoester | Dihydropyridine |
| Biginelli Reaction | Aniline (as urea (B33335) derivative), Aldehyde, β-Ketoester | Dihydropyrimidinone |
Synthesis and Investigation of Derivatives and Analogues of 2,4 Dichloro 5 Difluoromethoxy Aniline
Systematic Structural Modification Strategies of the Aniline (B41778) Scaffold
The modification of the aniline scaffold is a key strategy in medicinal chemistry and materials science to refine the physicochemical and biological properties of a molecule. For derivatives of 2,4-dichloro-5-(difluoromethoxy)aniline, these strategies focus on altering the substitution pattern on the aromatic ring to influence factors like electronic properties, lipophilicity, and metabolic stability.
Common strategic modifications include:
Isosteric Replacement : Replacing certain groups with others that have similar steric and electronic properties. For instance, a chloro group might be replaced by a trifluoromethyl group to enhance metabolic stability. acs.org
Positional Isomerism : Moving existing substituents to different positions on the aniline ring to alter the molecule's interaction with biological targets or to change its reactivity.
Functional Group Interconversion : Converting the existing functional groups into new ones. For example, the amino group can be a synthetic handle for a wide range of transformations, including diazotization followed by substitution, or N-alkylation and N-arylation. researchgate.nettib.eu
Ring Annulation : Building additional rings onto the aniline scaffold to create more complex, rigid structures. Rhodium-catalyzed C-H bond activation and annulation represent a modern approach to constructing functionalized indolines from aniline precursors. acs.org
Remote C-H Functionalization : Introducing substituents at positions that are not easily accessible through classical electrophilic aromatic substitution, often using directing groups and transition metal catalysis. nih.govrsc.org For example, palladium-catalyzed meta-C–H olefination and arylation have been developed for aniline derivatives. rsc.orgnih.gov
These strategies allow for the creation of a diverse library of compounds, enabling a systematic exploration of structure-activity relationships (SAR). The goal is often to block metabolic pathways that could lead to toxicity or to enhance the desired properties of the molecule. acs.org
Synthesis of Variously Substituted Halogenated Analogues
The synthesis of halogenated analogues of this compound involves introducing different halogens (F, Br, I) or altering the position of the existing chlorine atoms. The choice of halogenation method is critical and depends on the desired regioselectivity and the reactivity of the aniline substrate.
Direct halogenation of anilines can be challenging due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to multiple substitutions and undesired isomers. Therefore, protecting the amino group (e.g., as an acetanilide) is a common tactic to moderate its reactivity and control the position of halogenation.
Key synthetic approaches include:
Electrophilic Halogenation : Using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for the controlled introduction of halogens. For example, the chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914) with NCS can yield 2,4-dichloro-3-(trifluoromethyl)aniline, though regioisomer formation is a potential issue. chemrxiv.org Similarly, 3,5-difluoro-4-iodoaniline (B74690) can be selectively dibrominated with NBS. vanderbilt.edu
Sandmeyer Reaction : This classic method involves the diazotization of the primary amino group followed by treatment with copper(I) halides to introduce chlorine or bromine.
Transition Metal-Catalyzed C-H Halogenation : Modern methods allow for direct C-H halogenation with high regioselectivity, often at positions not typically accessible. For instance, palladium-catalyzed meta-C–H chlorination of anilines has been achieved using specific ligands and mediators. nih.gov
The following table summarizes various halogenated aniline analogues and their synthetic precursors.
| Compound Name | Structure | Precursor(s) |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | 2-Amino-3,5-dichlorobenzotrifluoride nih.gov |
| 2,4-Dichloro-5-fluoroaniline | C1=C(C(=CC(=C1F)Cl)Cl)N | Not specified guidechem.com |
| 2,6-Dichloro-4-(trifluoromethoxy)aniline | Not specified | Not specified guidechem.com |
| 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N | Not specified nih.gov |
| 2,6-Dichloro-3,5-difluoro-4-iodoaniline | Not specified | 3,5-difluoro-4-iodoaniline and NCS vanderbilt.edu |
Exploration of Different Oxygen-Containing Substituents (e.g., trifluoromethoxy)
Replacing the difluoromethoxy (-OCHF₂) group with other oxygen-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a common strategy to modulate electronic and lipophilic properties. nih.gov The trifluoromethoxy group is particularly interesting due to its high electronegativity and lipophilicity, which can enhance metabolic stability and cell membrane permeability. nih.gov
The synthesis of trifluoromethoxylated aromatic compounds, however, can be challenging. nih.govbeilstein-journals.org Direct trifluoromethoxylation of anilines is not straightforward. Strategies often involve building the aniline from a pre-functionalized benzene (B151609) ring.
Methods for introducing the trifluoromethoxy group include:
From Phenols : A common route involves the reaction of phenols with chlorodifluoromethane (B1668795) (Freon 22) under basic conditions, followed by fluorination. Another method treats phenols with carbon tetrachloride and hydrogen fluoride. beilstein-journals.org
Using Trifluoromethoxylation Reagents : Electrophilic trifluoromethoxylation reagents, such as Togni's reagents, have been developed. For example, methyl 4-(N-hydroxyacetamido)benzoate can be treated with Togni reagent II to introduce a trifluoromethoxy group, which then rearranges to the ortho position of the aniline derivative. nih.gov
Nucleophilic Trifluoromethoxylation : While the trifluoromethoxide anion is a poor nucleophile, specialized reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-OCF₃) can transfer the -OCF₃ group to activated substrates. beilstein-journals.org
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethoxy radicals from suitable precursors, which can then be used to functionalize aromatic rings. nih.gov
The table below provides examples of anilines with different oxygen-containing substituents.
| Compound Name | Structure | Key Features |
| 2,4-Dichloro-5-methoxyaniline | Not specified | Methoxy group (-OCH₃) as a common ether substituent. nih.gov |
| 2-(Difluoromethoxy)aniline | Not specified | Difluoromethoxy (-OCHF₂) analogue. chemscene.com |
| 2,4-Dichloro-5-(trifluoromethoxy)aniline | Not specified | Trifluoromethoxy (-OCF₃) analogue. guidechem.com |
| N-methyl-4-nitro-N-(trifluoromethyl)aniline | Not specified | Example of a trifluoromethylamino (-N(CH₃)CF₃) group, a related fluorinated substituent. rsc.org |
Influence of Structural Modifications on Chemical Reactivity and Synthetic Accessibility
Structural modifications to the this compound scaffold have a profound impact on both the chemical reactivity of the resulting analogues and the feasibility of their synthesis. nih.gov
Influence on Chemical Reactivity:
Electronic Effects : The addition or substitution of halogen atoms significantly alters the electron density of the aromatic ring. Strongly electron-withdrawing groups like trifluoromethyl (-CF₃) or additional halogens decrease the nucleophilicity of the aniline nitrogen and the aromatic ring, making them less susceptible to electrophilic attack. nih.gov Conversely, these modifications can activate the ring for nucleophilic aromatic substitution (SNAr).
Steric Hindrance : Introducing substituents at the ortho positions (positions 2 and 6) relative to the amino group can sterically hinder reactions involving the amine, such as acylation or alkylation. This can be used to direct reactions to other sites or may necessitate more forcing reaction conditions.
Acidity/Basicity : The electron-withdrawing nature of halogen and fluoroalkoxy substituents decreases the basicity of the aniline nitrogen. This change in pKa can affect its behavior in biological systems and its utility in base-catalyzed reactions.
Influence on Synthetic Accessibility:
Reaction Conditions : The deactivating effect of multiple halogen and fluoroalkyl substituents can necessitate harsh reaction conditions (e.g., high temperatures, strong acids or bases) for further transformations. This can limit the compatibility with other sensitive functional groups on the molecule. For instance, the synthesis of some halogenated anilines requires high-pressure fluorination or the use of highly toxic intermediates, which can be challenging to scale up. mdpi.com
Analytical Methodologies for Chemical Research and Process Control of 2,4 Dichloro 5 Difluoromethoxy Aniline
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of 2,4-Dichloro-5-(difluoromethoxy)aniline. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis.
A typical RP-HPLC method involves a C18 stationary phase, which effectively retains the nonpolar aniline (B41778) derivative. The mobile phase generally consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. ekb.eg Detection is most commonly performed using an Ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. For method validation, parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are rigorously evaluated according to ICH guidelines. ekb.egmdpi.com For instance, a validated method for similar dichloroaniline compounds demonstrated good linearity (R² > 0.996) and recovery (75.3–98.1%). mdpi.com
| Parameter | Typical Condition/Value |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~240-250 nm |
| Injection Volume | 10 µL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Gas Chromatography (GC) for Volatile Purity Assessment and Process Monitoring
Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound, particularly with respect to volatile and semi-volatile impurities that may be present from the synthesis process. epa.gov It is also well-suited for in-process monitoring due to its speed and robustness. shimadzu.com The method typically involves injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column.
The choice of column is critical for separating aniline derivatives; fused silica (B1680970) capillary columns with a nonpolar or medium-polarity stationary phase (e.g., SE-54) are often used. epa.gov A flame ionization detector (FID) is commonly employed for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For enhanced selectivity towards nitrogen-containing compounds like anilines, a nitrogen-phosphorus detector (NPD) can be utilized, which minimizes interference from other substances. epa.gov The analysis of aniline derivatives by GC can sometimes be challenging due to their potential for erratic responses, necessitating frequent column maintenance and recalibration. epa.gov
| Parameter | Typical Condition/Value |
|---|---|
| Column | Fused Silica Capillary (e.g., SE-54, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
| Oven Program | Initial Temp: 80°C, Ramp: 10°C/min to 280°C |
Spectrophotometric Methods for Concentration Determination in Reaction Monitoring
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, making it highly suitable for real-time reaction monitoring. nih.gov This technique is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert law).
To monitor a reaction, aliquots can be withdrawn periodically, diluted appropriately, and their absorbance measured at the wavelength of maximum absorption (λmax). By comparing the absorbance to a pre-established calibration curve, the concentration of the reactant or product can be determined, allowing for the tracking of reaction kinetics and endpoint determination. physchemres.org In some cases, derivatization reactions are used to shift the absorbance to a more convenient wavelength and enhance sensitivity. For example, aniline compounds can be diazotized and coupled with other reagents to form colored azo dyes, which can be measured in the visible region. aipublishers.org
Advanced Techniques for Impurity Profiling and Identification
A thorough understanding of the impurity profile is critical for ensuring the quality and safety of any chemical compound used in further manufacturing. lcms.cz Advanced hyphenated analytical techniques are indispensable for the identification and structural elucidation of unknown process-related impurities and degradation products of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the mass-resolving capability of mass spectrometry. shimadzu.com This technique is particularly useful for identifying non-volatile or thermally labile impurities. After separation by the LC system, impurities are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, enabling the determination of elemental compositions. Further fragmentation in tandem MS (MS/MS) experiments provides structural information for definitive identification. mdpi.comshimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile and semi-volatile impurities. researchgate.net It couples the separation capabilities of GC with the detection power of MS. As components elute from the GC column, they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries or through interpretation. d-nb.info
| Technique | Primary Application | Information Obtained |
|---|---|---|
| LC-MS/MS | Identification of non-volatile/thermally labile impurities | Molecular Weight, Elemental Composition, Structural Fragments |
| GC-MS | Identification of volatile impurities | Molecular Weight, Characteristic Fragmentation Pattern |
Emerging Research Frontiers and Future Perspectives for 2,4 Dichloro 5 Difluoromethoxy Aniline
Development of Novel and More Efficient Synthetic Transformations
The development of efficient and scalable synthetic routes to 2,4-dichloro-5-(difluoromethoxy)aniline is a primary focus of current research. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Consequently, chemists are exploring more direct and atom-economical approaches. While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, plausible synthetic strategies can be inferred from the synthesis of structurally related compounds.
Potential synthetic pathways may involve the following key transformations:
Chlorination of a difluoromethoxyaniline precursor: A likely route involves the selective chlorination of 3-(difluoromethoxy)aniline (B1304699). The challenge lies in controlling the regioselectivity of the chlorination to obtain the desired 2,4-dichloro isomer. Directing group strategies and the use of specific chlorinating agents would be crucial for achieving high yields of the target compound. Research into the ortho-selective chlorination of anilines using organocatalysts and various chlorinating agents like sulfuryl chloride is an active area that could provide valuable insights. rsc.org
Difluoromethoxylation of a dichloroaniline precursor: An alternative approach is the difluoromethoxylation of 2,4-dichloroaniline. This would require a suitable difluoromethoxylating agent and reaction conditions that favor substitution at the 5-position.
Reduction of a corresponding nitrobenzene (B124822): A common strategy for the synthesis of anilines is the reduction of the corresponding nitrobenzene. Therefore, the synthesis of 1,5-dichloro-2-(difluoromethoxy)-4-nitrobenzene followed by reduction would yield the target aniline (B41778). This multi-step approach, however, may be less efficient than direct functionalization of an aniline derivative.
The table below outlines a hypothetical comparison of these potential synthetic routes, highlighting key parameters that would need to be optimized.
| Synthetic Route | Key Transformation | Potential Advantages | Potential Challenges |
| Route 1 | Chlorination of 3-(difluoromethoxy)aniline | Potentially fewer steps | Achieving high regioselectivity for the 2,4-dichloro isomer |
| Route 2 | Difluoromethoxylation of 2,4-dichloroaniline | Readily available starting material | Controlling the position of difluoromethoxylation |
| Route 3 | Reduction of 1,5-dichloro-2-(difluoromethoxy)-4-nitrobenzene | Well-established reduction chemistry | Longer synthetic sequence, potentially lower overall yield |
Further research in this area will likely focus on the development of novel catalytic systems that can achieve high regioselectivity and efficiency in the direct functionalization of the aniline core.
Integration with Automation and High-Throughput Experimentation Methodologies
The optimization of reaction conditions for the synthesis of complex molecules like this compound can be a time-consuming and labor-intensive process. Automation and high-throughput experimentation (HTE) offer powerful tools to accelerate this process. While specific applications of these technologies to the synthesis of this particular aniline are not yet widely reported, their general utility in the synthesis of substituted anilines is well-established.
HTE platforms can be employed to rapidly screen a wide range of reaction parameters, including:
Catalysts: A variety of metal-based and organocatalysts can be screened for their efficacy in promoting the desired chlorination or difluoromethoxylation reactions.
Solvents: The choice of solvent can significantly impact reaction kinetics and selectivity. HTE allows for the rapid evaluation of a diverse library of solvents.
Reagents and Stoichiometry: The optimal ratio of reactants and the choice of chlorinating or difluoromethoxylating agents can be quickly determined.
Temperature and Reaction Time: These critical parameters can be systematically varied to identify the conditions that maximize yield and minimize byproduct formation.
The data generated from HTE can be used to build comprehensive reaction maps, providing a deep understanding of the reaction landscape. This information is invaluable for scaling up the synthesis from the laboratory to an industrial setting. The integration of robotic platforms for automated reaction setup and analysis further enhances the efficiency of this workflow.
Predictive Modeling and Machine Learning Applications for Molecular Design and Reaction Outcomes
In recent years, predictive modeling and machine learning (ML) have emerged as transformative tools in chemical research. These computational approaches can be used to predict the properties of molecules and the outcomes of chemical reactions, thereby guiding experimental design and reducing the number of trial-and-error experiments.
For the synthesis of this compound, ML models could be particularly valuable in predicting the regioselectivity of the chlorination of 3-(difluoromethoxy)aniline. Electrophilic aromatic substitution reactions are often governed by subtle electronic and steric effects, making it challenging to predict the major product isomer.
Recent advancements have led to the development of sophisticated ML models, such as RegioML, which are specifically designed to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orggithub.comchemrxiv.orgresearchgate.net These models are trained on large datasets of known reactions and can learn the complex relationships between the structure of a substrate and the position of substitution. By inputting the structure of 3-(difluoromethoxy)aniline into such a model, researchers could obtain a probabilistic prediction of the distribution of different chlorinated isomers, including the desired 2,4-dichloro product. This information would be instrumental in selecting the most promising reaction conditions to favor the formation of the target molecule.
Furthermore, machine learning algorithms can be used to optimize reaction conditions by analyzing data from HTE experiments. By identifying the key parameters that influence reaction yield and selectivity, these models can suggest new experimental conditions that are likely to lead to improved outcomes.
| Modeling Application | Description | Potential Impact on Synthesis |
| Regioselectivity Prediction | Machine learning models like RegioML predict the most likely sites of electrophilic attack on an aromatic ring. rsc.orggithub.comchemrxiv.orgresearchgate.net | Guides the selection of starting materials and reaction conditions to favor the formation of the desired 2,4-dichloro isomer. |
| Reaction Optimization | Algorithms analyze HTE data to identify optimal reaction parameters (catalyst, solvent, temperature, etc.). | Accelerates the development of a high-yielding and selective synthesis. |
| Molecular Property Prediction | QSAR (Quantitative Structure-Activity Relationship) models can predict the physicochemical and biological properties of the target molecule and its analogs. | Informs the design of new derivatives with improved properties for specific applications. |
The synergy between predictive modeling and experimental chemistry holds immense promise for the efficient and rational design of synthetic routes to this compound and other complex organic molecules.
Advanced Applications in Modern Chemical Sciences Beyond Established Uses
While this compound is primarily recognized as a valuable intermediate in the agrochemical and pharmaceutical industries, its unique structural features suggest potential for a range of advanced applications in modern chemical sciences. The presence of the difluoromethoxy group, in particular, can confer desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. nbinno.com
Emerging areas where this compound or its derivatives could find application include:
Materials Science: The incorporation of fluorinated moieties into organic materials can significantly influence their properties, including thermal stability, liquid crystalline behavior, and electronic characteristics. Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with tailored properties for applications in electronics, optics, or advanced coatings.
Medicinal Chemistry: Beyond its role as an intermediate, the this compound scaffold itself could be a starting point for the design of new bioactive molecules. The specific substitution pattern may lead to unique interactions with biological targets, opening up possibilities for the development of new therapeutic agents.
Chemical Probes and Sensors: The distinct spectroscopic properties that can arise from the specific arrangement of substituents on the aniline ring could be exploited in the design of chemical probes and sensors for the detection of specific analytes.
The exploration of these advanced applications is still in its nascent stages. However, the growing interest in fluorinated organic compounds and the continuous search for new materials and therapeutic agents suggest a promising future for this compound beyond its current, more established roles. Further research into the fundamental properties and reactivity of this molecule will be crucial in unlocking its full potential.
Q & A
Basic: What are the optimized synthetic routes for 2,4-dichloro-5-(difluoromethoxy)aniline, and how do reaction conditions influence yield and purity?
Answer:
The compound can be synthesized via direct chlorination of 4-(difluoromethoxy)aniline using HCl and H₂O₂ under controlled acidic conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-chlorination or oxidation of the aniline group) .
- Stoichiometry : A 2:1 molar ratio of HCl:H₂O₂ ensures selective bis-ortho-chlorination while preserving the difluoromethoxy group .
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields >85% purity. Column chromatography (silica gel, hexane:EtOAc 4:1) further refines the product to >98% purity .
Data Conflict Resolution : Discrepancies in yields (60–90% across studies) often arise from trace metal impurities; adding EDTA (0.1 wt%) to the reaction mixture stabilizes intermediates and improves reproducibility .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR identifies the difluoromethoxy group (δ −80 to −85 ppm, split due to coupling with adjacent chlorines). ¹H NMR resolves aromatic protons (δ 6.8–7.2 ppm, J = 8–10 Hz for ortho-chlorine coupling) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing effects. The compound typically crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonding networks between NH₂ and Cl/F groups influencing stability .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 258.9832 (theoretical: 258.9835) .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic coupling reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density. The amino group acts as an electron donor (+M effect), while chlorines withdraw electron density, directing electrophilic substitution to the para position relative to the difluoromethoxy group .
- Molecular Docking : For Pd-catalyzed couplings (e.g., Buchwald-Hartwig), docking into Pd(PPh₃)₄ active sites predicts preferential oxidative addition at the C-Cl bond (activation energy: ~25 kcal/mol) .
- Kinetic Studies : Microkinetic models using MATLAB or COMSOL simulate reaction pathways, identifying rate-limiting steps (e.g., Cl⁻ dissociation in cross-coupling) .
Advanced: What strategies resolve contradictions in reported degradation pathways of halogenated anilines under environmental conditions?
Answer:
- Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ composites degrade this compound under simulated solar radiation (λ > 300 nm). LC-MS identifies intermediates (e.g., dechlorinated aniline and fluoromethoxy-quinones), with Box-Behnken design optimizing parameters (pH 7, 25°C, catalyst loading 1.5 g/L) .
- Conflicting Data : Discrepancies in half-life (e.g., 3–12 hours) stem from varying light intensities. Use actinometry to standardize irradiance (150 W/m²) and normalize degradation rates .
Advanced: How does the electronic structure of this compound influence its bioactivity in medicinal chemistry applications?
Answer:
- SAR Studies : The difluoromethoxy group enhances lipophilicity (logP ≈ 2.8) and blood-brain barrier penetration, while chlorines increase electrophilicity for covalent binding to targets (e.g., kinase inhibitors) .
- In Silico Toxicity : PROTOX-II predicts moderate hepatotoxicity (LD₅₀ ≈ 200 mg/kg), validated via Ames testing (negative for mutagenicity at ≤10 μM) .
Methodological: How to design stability studies for this compound under varying storage conditions?
Answer:
- Forced Degradation : Expose to UV light (254 nm, 48 h), acidic (0.1 M HCl, 70°C), and basic (0.1 M NaOH, 70°C) conditions. Monitor via HPLC (C18 column, 70:30 MeOH:H₂O):
- Storage Recommendations : Stable at −20°C in amber vials (degradation <2% over 6 months); avoid prolonged exposure to humidity (>60% RH induces crystallization) .
Methodological: What analytical workflows validate synthetic intermediates in multi-step routes to this compound derivatives?
Answer:
- Inline PAT Tools : Use ReactIR with a diamond ATR probe to track chlorination in real time (disappearance of NH₂ stretch at 3450 cm⁻¹ confirms reaction completion) .
- Chiral Separations : For enantiomeric derivatives (e.g., pyrazinone antagonists), employ Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) with SFC-MS for high-throughput analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
